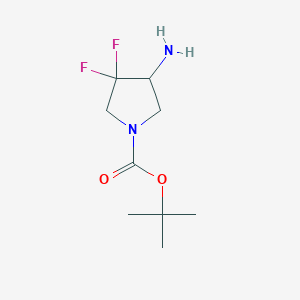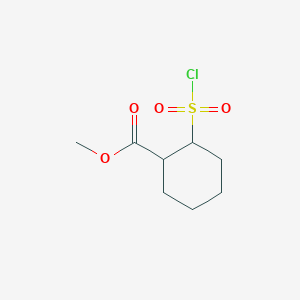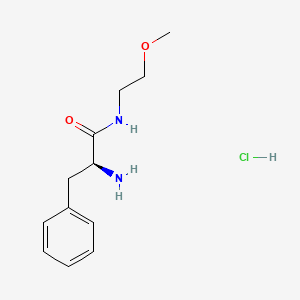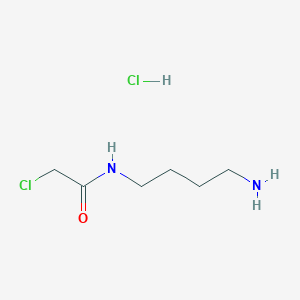
4-Amino-3,3-difluoropyrrolidine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1408074-83-8. It has a molecular weight of 222.24 and its molecular formula is C9H16F2N2O2 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is 1S/C9H16F2N2O2 . The compound has a molecular weight of 222.23 and its structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Physical and Chemical Properties Analysis
Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate has a flash point of 112.1 and a boiling point of 261.7±40.0C at 760 mmHg . It is a solid or semi-solid or liquid or lump in physical form .Applications De Recherche Scientifique
Synthèse de produits naturels biologiquement actifs
“4-Amino-3,3-difluoropyrrolidine-1-carboxylate de tert-butyle” sert de précurseur dans la synthèse de divers produits naturels biologiquement actifs. Par exemple, il peut être utilisé pour créer des composés ayant des propriétés anticancéreuses, anti-inflammatoires et analgésiques potentielles .
Développement d'agents antimicrobiens
Les dérivés du composé ont été explorés pour leurs propriétés antimicrobiennes. La recherche indique une activité modérée contre une gamme de microorganismes, suggérant son utilité dans le développement de nouveaux agents antibactériens et antifongiques .
Thérapies neuroprotectrices
Dans la recherche sur les maladies neurodégénératives, les dérivés de ce composé se sont avérés prometteurs en tant qu'inhibiteurs qui empêchent l'agrégation des peptides bêta-amyloïdes, impliqués dans la maladie d'Alzheimer .
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mécanisme D'action
Target of Action
The primary targets of Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate’s action are currently unknown
Action Environment
The action, efficacy, and stability of Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate may be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s action and efficacy could also be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Analyse Biochimique
Biochemical Properties
Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of cells, potentially through the modulation of signaling pathways such as the PI3K/AKT/mTOR pathway . Additionally, it may alter gene expression profiles, leading to changes in cellular function and behavior .
Molecular Mechanism
At the molecular level, tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular function and overall biochemical homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal biochemical pathways . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can further influence biochemical processes. The compound’s metabolism may affect metabolic flux and alter metabolite levels, thereby impacting overall cellular function .
Transport and Distribution
The transport and distribution of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern can influence the compound’s activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
The subcellular localization of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-6(12)9(10,11)5-13/h6H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODJSPBKCAGGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)
![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)

![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)
![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)


![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)
![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)

![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)
